Methyl 6-chloro-5-(trifluoromethyl)nicotinate
CAS No.: 1360952-35-7
Cat. No.: VC0172923
Molecular Formula: C8H5ClF3NO2
Molecular Weight: 239.578
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360952-35-7 |
|---|---|
| Molecular Formula | C8H5ClF3NO2 |
| Molecular Weight | 239.578 |
| IUPAC Name | methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3 |
| Standard InChI Key | XSNQVMGVGAAMPU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |
Introduction
Chemical Properties and Structure
Physical and Chemical Identification
Methyl 6-chloro-5-(trifluoromethyl)nicotinate is characterized by the following chemical identifiers and properties:
| Property | Value |
|---|---|
| Chemical Name | Methyl 6-chloro-5-(trifluoromethyl)nicotinate |
| CAS Registry Number | 1360952-35-7 |
| Molecular Formula | C8H5ClF3NO2 |
| Molecular Weight | 239.58 g/mol |
| Physical State | Not specified in available data |
The compound is also known by several synonyms including ethyl 6-chloro-5-(trifluoromethyl)nicotinate, 6-Chloro-5-trifluoromethyl-nicotinic acid methyl ester, methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate, and 3-Pyridinecarboxylic acid, 6-chloro-5-(trifluoromethyl)-, methyl ester .
Structural Features and Characteristics
The molecular structure of Methyl 6-chloro-5-(trifluoromethyl)nicotinate consists of:
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A pyridine core ring system
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A chlorine atom at the 6-position
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A trifluoromethyl (CF3) group at the 5-position
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A methyl ester (carboxylate) group at the 3-position
This specific arrangement of functional groups contributes to the compound's reactivity profile and its utility as a synthetic intermediate. The presence of the electron-withdrawing trifluoromethyl group significantly affects the electronic distribution within the molecule, influencing its chemical behavior and potential interactions with biological systems.
Synthesis Methodology
Trifluoromethylation Strategy
The synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate has been a focus of process chemistry research, with significant advancements in developing safe and economical methods. A key breakthrough was reported by Mulder et al., who developed a scalable synthesis approach centered on the trifluoromethylation of an aryl iodide precursor .
The critical step in this synthesis involves trifluoromethylation using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system. This represents a significant advancement over traditional trifluoromethylation methods, which often rely on more expensive or hazardous reagents . The general reaction scheme involves:
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Preparation of an appropriate pyridine precursor with an iodine at the 5-position
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Copper-catalyzed trifluoromethylation using the MCDFA/KF/CuI system
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Subsequent purification and isolation of the desired product
Process Development and Scale-up Considerations
The development of this synthesis methodology required extensive optimization to achieve a process suitable for kilogram-scale production. Key aspects addressed during process development included:
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Reaction conditions optimization (temperature, solvent selection, reaction time)
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Reagent stoichiometry fine-tuning
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Safety assessment and hazard mitigation
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Purification strategy development
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Process economics evaluation
The successful development of this process demonstrates the application of modern process chemistry principles to create efficient, safe, and economically viable routes to important pharmaceutical intermediates .
Applications and Significance
Research Applications
Beyond its documented use in anti-infective agent synthesis, compounds containing trifluoromethylated pyridine scaffolds have shown utility in various research contexts:
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As building blocks for medicinal chemistry libraries
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In structure-activity relationship studies
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As intermediates for agricultural chemicals
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In materials science applications
The ongoing interest in trifluoromethylation chemistry, as evidenced by related publications on nickel-catalyzed and copper-catalyzed trifluoromethylation of aryl halides, further underscores the broader significance of compounds like Methyl 6-chloro-5-(trifluoromethyl)nicotinate in contemporary synthetic chemistry .
| Safety Parameter | Classification |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H319-H335-H315 |
| Precautionary Statements | P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P |
These classifications indicate that the compound may cause eye irritation (H319), respiratory irritation (H335), and skin irritation (H315) .
| Supplier | Product Number | Package Size | Price (USD) | Last Updated |
|---|---|---|---|---|
| TRC | M221973 | 50mg | $175 | 2021-12-16 |
| AK Scientific | 3792DV | 100mg | $291 | 2021-12-16 |
| AK Scientific | 3792DV | 10g | $2,960 | 2021-12-16 |
| JR MediChem | JR6-L3302 | 25g | $4,980 | 2021-12-16 |
| Chemenu | CM178930 | 1g | $389 | 2021-12-16 |
This pricing structure reflects the specialized nature of the compound and its primary use in research and development contexts rather than bulk industrial applications .
Economic Considerations in Synthesis
The development of an economical synthesis route by Mulder et al. represents a significant advancement that potentially reduces the cost of accessing this compound for pharmaceutical development . The ability to produce the compound on kilogram scale using relatively inexpensive reagents (methyl chlorodifluoroacetate/KF/CuI) offers substantial advantages over alternative trifluoromethylation methods that might employ more costly or specialized reagents.
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